molecular formula C9H6ClFN2O B13588241 3-(4-Chloro-2-fluorophenyl)isoxazol-5-amine

3-(4-Chloro-2-fluorophenyl)isoxazol-5-amine

Cat. No.: B13588241
M. Wt: 212.61 g/mol
InChI Key: JGZJCXVUFYZHTL-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-fluorophenyl)isoxazol-5-amine is a heterocyclic compound featuring an isoxazole ring substituted at the 3-position with a 4-chloro-2-fluorophenyl group and an amine group at the 5-position. The presence of both chloro (Cl) and fluoro (F) substituents on the phenyl ring introduces electron-withdrawing effects, which influence the compound’s electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C9H6ClFN2O

Molecular Weight

212.61 g/mol

IUPAC Name

3-(4-chloro-2-fluorophenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C9H6ClFN2O/c10-5-1-2-6(7(11)3-5)8-4-9(12)14-13-8/h1-4H,12H2

InChI Key

JGZJCXVUFYZHTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C2=NOC(=C2)N

Origin of Product

United States

Preparation Methods

Cycloaddition of Aldehydes with N-Hydroximidoyl Chlorides

  • General Route: The most common synthetic approach involves a [3+2] cycloaddition reaction between an aldehyde bearing the 4-chloro-2-fluorophenyl substituent and an N-hydroximidoyl chloride precursor. This reaction is typically carried out in the presence of a base such as triethylamine to facilitate the formation of the isoxazole ring.

  • Reaction Conditions: The reaction is conducted under mild conditions, often at room temperature or slightly elevated temperatures, providing high regioselectivity and good yields of the target amine-substituted isoxazole.

  • Advantages: This method is metal-free, which is beneficial for reducing environmental impact and avoiding metal contamination in pharmaceutical applications.

Multi-step Synthesis via Nitrile Oxide Cycloaddition

  • Stepwise Process: Another approach involves generating nitrile oxides from halogenated aromatic precursors, which then undergo cycloaddition with alkynes or enamines to form the isoxazole ring.

  • Substituent Introduction: The 4-chloro-2-fluorophenyl group may be introduced via nucleophilic aromatic substitution or Suzuki coupling reactions prior to cycloaddition.

  • Purification: Intermediates such as isoxazole-3-carboxamides are purified using column chromatography with silica gel and solvent gradients (e.g., hexane/ethyl acetate) to isolate the amine product.

Chemical Reactions Analysis

Friedel-Crafts Alkylation with 3-Methide-3H-Pyrroles

This reaction enables enantioselective construction of heterotriarylmethanes using chiral spirocyclic phosphoric acid catalysts ([S]-4.1i). The amine group participates in hydrogen bonding with the catalyst, directing nucleophilic attack on electrophilic 3-methide intermediates .

Substrate PairYieldEnantioselectivity (ee)Conditions
Ethyl 4-(hydroxymethyl)pyrrole + 3-phenylisoxazol-5-amine86%72% eeDCE, RT, 12 hours
Methyl 4-(hydroxyphenyl)pyrrole + N-ethyl-3-phenylisoxazol-5-amine96%93% eeDCE, RT, 12 hours
Hydrolysis product of 3k96%92% eeNaOH, THF/MeOH/H₂O

Mechanism :

  • Step 1 : Dehydration of 1 H-pyrrol-3-yl carbinol generates 3-methide-3 H-pyrrole.

  • Step 2 : Chiral phosphoric acid activates both reactants via hydrogen bonding.

  • Step 3 : Nucleophilic attack occurs on the Si face of the methide, forming enantiomerically enriched products .

Urea Formation via Triphosgene-Mediated Coupling

The amine group reacts with triphosgene (a carbonyl source) to form urea derivatives under mild conditions .

Example Reaction :

text
5-(4-Chloro-2-fluorophenyl)isoxazol-3-amine + 4-(1-fluoro-1-((3-fluorophenyl)sulfonyl)ethyl)piperidine → Urea-linked product (42% yield)

Conditions :

  • Solvent: THF

  • Base: DIEA

  • Temperature: 0°C → RT

  • Time: Overnight

Key Data :

  • LC-MS : m/z 400 [M+H]⁺

  • ¹H NMR : Characteristic peaks at δ 8.06 (d, J=1.8 Hz), 7.70–7.48 (m), 4.18–4.00 (m) .

Oxidation Reactions

While specific data on oxidation of 3-(4-Chloro-2-fluorophenyl)isoxazol-5-amine is limited, analogous isoxazole amines undergo oxidation at the:

  • Amine group : Conversion to nitroso or nitro derivatives under strong oxidizers.

  • Isoxazole ring : Ring-opening reactions with peroxides or ozonolysis.

Electrophilic Aromatic Substitution (EAS)

The electron-deficient isoxazole ring and halogenated phenyl group influence reactivity:

PositionReactivity ProfileExample Reactions
Isoxazole C-4Susceptible to nitration/sulfonationLimited by ring stability
Phenyl ringDirected by Cl/F substituentsHalogenation, Friedel-Crafts

Chlorine Substitution : The para-chloro group may participate in Ullmann-type couplings, though evidence is anecdotal.

Cyclization and Ring-Opening

Under acidic or basic conditions:

  • Cyclization : Forms fused heterocycles with α,β-unsaturated carbonyls.

  • Ring-opening : Hydrolysis of isoxazole to β-ketoamide derivatives (requires strong acids/bases) .

Scientific Research Applications

3-(4-chloro-2-fluorophenyl)-1,2-oxazol-5-amine has several scientific research applications:

    Medicinal chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 3-(4-chloro-2-fluorophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity to certain enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other interactions, while the amine group can form covalent bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(4-chloro-2-fluorophenyl)isoxazol-5-amine can be contextualized against related isoxazole and heterocyclic derivatives. Below is a comparative analysis based on substituent effects, synthetic utility, and biological activity:

Table 1: Comparison of Key Isoxazole and Heterocyclic Analogs

Compound Name Substituents/Features Key Data References
3-(4-Chloro-2-fluorophenyl)isoxazol-5-amine Isoxazole, 4-Cl-2-F-phenyl, 5-NH₂ Inferred: Enhanced electron-withdrawing effects; potential for catalysis or medicinal applications.
3-(4-Bromophenyl)isoxazol-5-amine Isoxazole, 4-Br-phenyl, 5-NH₂ Yield: 72–96% in enantioselective synthesis; 80–85% ee . CAS: 119162-53-7 . [1, 16]
3-(3-Chlorophenyl)isoxazol-5-amine Isoxazole, 3-Cl-phenyl, 5-NH₂ Yield: 72–96%; meta-Cl reduces steric hindrance compared to para-substituted analogs . [1]
3-(Trifluoromethyl)isoxazol-5-amine Isoxazole, 3-CF₃, 5-NH₂ Purity: 95%; δ2.13 (s, CH₃), δ7.54–7.65 (m, aromatic H) in ¹H NMR . [3, 12]
5-(4-Fluorophenyl)oxazol-2-amine Oxazole, 4-F-phenyl, 2-NH₂ SMILES: C1=CC(=CC=C1C2=CN=C(O2)N)F; higher polarity due to oxazole core . [15]
3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine Thiadiazole, 4-Cl-phenyl, 5-NH₂ Thiadiazole ring increases sulfur-mediated interactions; CAS: 19922-07-7 . [19]

Key Insights:

Substituent Effects :

  • Electron-withdrawing groups (Cl, F, CF₃) enhance electrophilicity and influence reaction yields. For example, para-bromo and meta-chloro analogs achieve 72–96% yields in enantioselective syntheses .
  • Steric effects from ortho-fluoro substituents (as in the target compound) may reduce reactivity compared to para-substituted analogs like 3-(4-bromophenyl)isoxazol-5-amine .

Heterocycle Differences: Isoxazole vs. Thiadiazole: Sulfur-containing heterocycles (e.g., thiadiazole) exhibit stronger intermolecular interactions, which may enhance binding in biological targets .

Biological Activity :

  • Isoxazole derivatives with tert-butyl substituents (e.g., 3-(tert-butyl)isoxazol-5-amine) show variable TrkA inhibition (15.5–100.4% inhibition), suggesting substituent size and position critically modulate activity .
  • The trifluoromethyl group in 3-(trifluoromethyl)isoxazol-5-amine (HRMS m/z 243.0741) highlights the role of lipophilic groups in pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-chloro-2-fluorophenyl)isoxazol-5-amine, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via cyclocondensation of β-ketonitriles with hydroxylamine, followed by functionalization of the phenyl ring. Evidence from enantioselective synthesis studies suggests using chiral spirocyclic phosphoric acid catalysts (e.g., CPA-1) to achieve high enantiomeric excess (ee). For example, reacting substituted benzyl alcohols with isoxazol-5-amine derivatives under mild conditions (room temperature, dichloromethane) yields heterotriarylmethanes with 71–96% yields and 80–93% ee . Optimization involves adjusting substituent electronics and steric effects on the phenyl ring.

Q. How is 3-(4-chloro-2-fluorophenyl)isoxazol-5-amine characterized structurally?

  • Methodology : X-ray crystallography is critical for unambiguous structural confirmation. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) validate purity and molecular weight. For example, NH groups in the amine moiety show distinct hydrogen bonding patterns in crystallographic data, which correlate with reactivity .

Q. What role does the NH group in the isoxazol-5-amine moiety play in catalytic reactions?

  • Methodology : The NH group participates in hydrogen bonding with chiral catalysts (e.g., phosphoric acids), enhancing enantioselectivity. Substituting NH with alkyl groups (e.g., N-ethyl) can improve ee (91–93%) but reduces yields if both H atoms are replaced (e.g., N,N-diethyl: 27% yield, 23% ee). This highlights the balance between steric hindrance and hydrogen bonding in reaction design .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the phenyl ring influence reaction outcomes?

  • Methodology : Systematic substitution studies reveal:

Substituent PositionElectronic EffectYield (%)ee (%)
4-Cl, 2-F (reference)Moderate EWG90–9680–91
4-BrStrong EWG86–9781–86
3-MeEWG/EDG mix88–9690–92
Electron-withdrawing groups (EWGs) at para positions enhance electrophilicity, improving reactivity. Meta substituents introduce steric constraints affecting catalyst interaction .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

  • Methodology : Discrepancies between NMR (solution state) and crystallography (solid state) often arise from dynamic effects like rotamerism. Use variable-temperature NMR to probe conformational flexibility. For example, hindered rotation of the 4-chloro-2-fluorophenyl group may split signals in NMR but appear averaged at room temperature. Cross-validate with Density Functional Theory (DFT) calculations to model preferred conformers .

Q. How is 3-(4-chloro-2-fluorophenyl)isoxazol-5-amine utilized in macromolecular crystallography?

  • Methodology : The compound’s rigid isoxazole core makes it a candidate for co-crystallization with proteins. SHELX suites (e.g., SHELXC/D/E) enable phase determination in high-resolution (<1.8 Å) or twinned crystals. For example, its chlorine atom provides a strong anomalous signal for Single-Wavelength Anomalous Dispersion (SAD) phasing .

Q. What are the challenges in scaling up enantioselective synthesis while maintaining ee?

  • Methodology : Batch-to-batch variability in chiral catalysts requires rigorous quality control. Use immobilized catalysts (e.g., silica-supported CPA) for recyclability. Monitor reaction progress via chiral HPLC (e.g., Chiralpak IA column) to detect ee drift. Evidence shows that N-ethyl derivatives stabilize the transition state, reducing racemization during scale-up .

Data-Driven Research Considerations

  • Comparative Analysis : Compare 3-(4-chloro-2-fluorophenyl)isoxazol-5-amine with analogs (e.g., 3-(4-bromophenyl)isoxazol-5-amine) to evaluate halogen effects on bioactivity .
  • Safety Data : Refer to GHS hazard codes (e.g., H315, H319) for handling guidelines, particularly for halogenated intermediates .

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